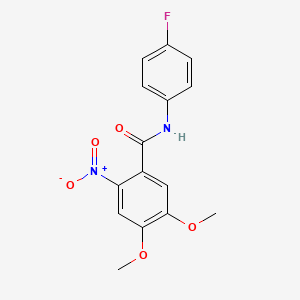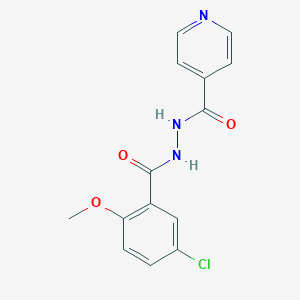
N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-fluorophenyl group, two methoxy groups at positions 4 and 5, and a nitro group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at position 2.
Amidation: The resulting 2-nitro-4,5-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 4-fluoroaniline to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo reduction to form the corresponding amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Reduction: The major product is N-(4-fluorophenyl)-4,5-dimethoxy-2-aminobenzamide.
Substitution: Products depend on the nucleophile used, such as N-(4-fluorophenyl)-4,5-dimethoxy-2-thiobenzamide.
Oxidation: Products include N-(4-fluorophenyl)-4,5-dimethoxy-2-carboxybenzamide.
Applications De Recherche Scientifique
Chemistry: N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 4-fluoroamphetamine
- N-(4-fluorophenyl)methylidene biphenyl-4-carbohydrazide
Uniqueness: N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSFUSXHXLORMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(CHLOROMETHYL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE](/img/structure/B5711443.png)

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)

![(3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)



![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)
![N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide](/img/structure/B5711534.png)


![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
